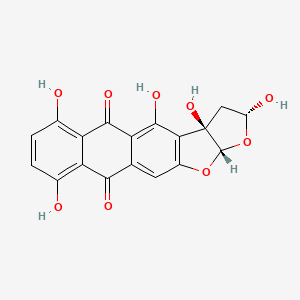

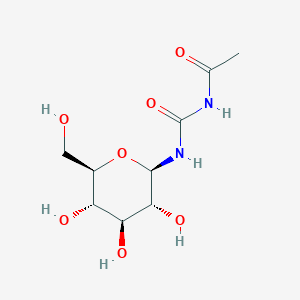

Dothistromin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dothistromin is an anthraquinone.

Scientific Research Applications

Toxin Interactions with Plants

Dothistromin, a fungal toxin, shows dose-dependent toxicity toward Pinus radiata embryos and leaf callus, with identified binding sites within small vesicles in the embryos. This indicates a potential role in plant-pathogen interactions (Jones et al., 1995).

Role in Pine Needle Blight

Dothistromin is a virulence factor in Dothistroma needle blight of pines, accumulating in lesions and affecting the fungal colonization of pine mesophyll. This suggests its importance in the disease process (Kabir et al., 2015).

Biosynthesis Similarities with Aflatoxin

Studies reveal similarities between dothistromin and aflatoxin biosynthetic pathways, indicating a shared origin and potential for comparative biochemical analysis (Bradshaw et al., 2006).

Cellular Tolerance Mechanisms

Research on the putative dothistromin transporter DotC in Dothistroma septosporum provides insights into how this fungus tolerates its own toxin, indicating the importance of compartmentalization for dothistromin tolerance (Bradshaw et al., 2009).

Genetic Studies and Disease Resistance

Genetic studies on dothistromin biosynthesis offer insights into the evolution of host specificity and pathogenicity in forest pathogens. These studies also assist in understanding resistance mechanisms in plants against such pathogens (Schwelm & Bradshaw, 2010).

properties

CAS RN |

31456-72-1 |

|---|---|

Product Name |

Dothistromin |

Molecular Formula |

C18H12O9 |

Molecular Weight |

372.3 g/mol |

IUPAC Name |

(4R,6R,8S)-2,4,6,15,18-pentahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14,16,18-hexaene-13,20-dione |

InChI |

InChI=1S/C18H12O9/c19-6-1-2-7(20)12-11(6)14(22)5-3-8-13(16(24)10(5)15(12)23)18(25)4-9(21)27-17(18)26-8/h1-3,9,17,19-21,24-25H,4H2/t9-,17+,18-/m1/s1 |

InChI Key |

FBPGRTYADYGYRG-AHBCHLHISA-N |

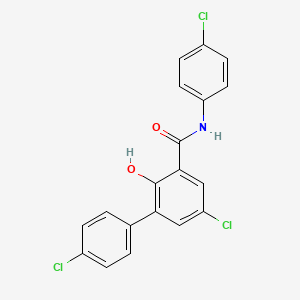

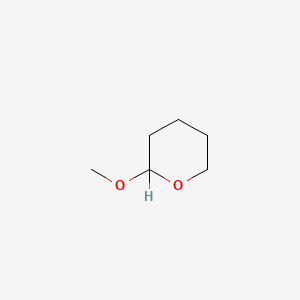

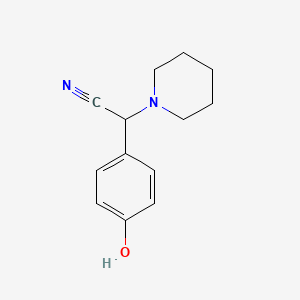

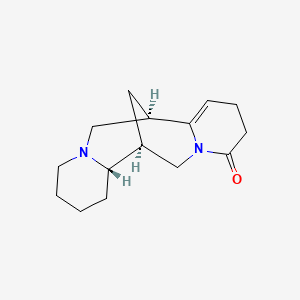

Isomeric SMILES |

C1[C@@H](O[C@H]2[C@@]1(C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O |

SMILES |

C1C(OC2C1(C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O |

Canonical SMILES |

C1C(OC2C1(C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O |

synonyms |

dothistromin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

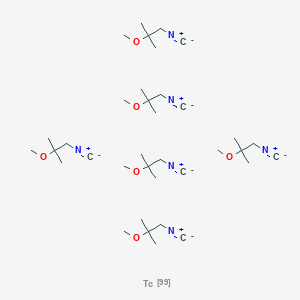

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B1197973.png)

![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(methylaminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxy-cyclohexoxy]-5-methyl-4-(methylamino)tetrahydropyran-3,5-diol](/img/structure/B1197984.png)